Tosedostat-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

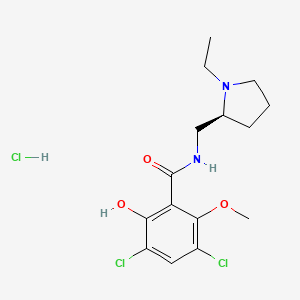

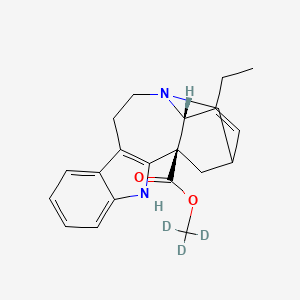

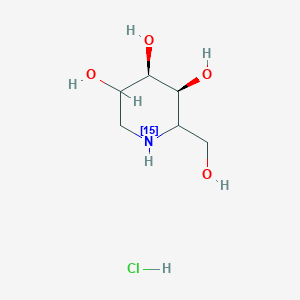

Tosedostat-d5 is a labeled variant of Tosedostat . Tosedostat is an oral aminopeptidase inhibitor that has demonstrated anti-tumor activity against a range of tumor cell lines both in vitro and in vivo . It is converted into a pharmacologically active acid product inside cells and exerts anti-proliferative effects .

Molecular Structure Analysis

The molecular formula of Tosedostat-d5 is C21H25D5N2O6 . Its molecular weight is 411.50 .Aplicaciones Científicas De Investigación

Acute Myeloid Leukemia (AML) Treatment

Tosedostat represents a next-generation oral aminopeptidase inhibitor prodrug that has recently demonstrated promising activity in elderly patients with relapsed and refractory acute myeloid leukemia (AML) . This prodrug is bio-activated to its hydrophilic active metabolite by intracellular esterases, enhancing its cellular retention and promoting targeting of multiple aminopeptidases .

Protein Synthesis Blockade

Aminopeptidase inhibition by Tosedostat provokes an amino acid deprivation response, inhibition of mTOR activity, and blockade of protein synthesis .

Cholesterol Metabolism

Tosedostat has an important physiological function in cholesterol metabolism, i.e., conversion of cholesteryl-esters to cholesterol .

Potentiation of Cytotoxic Activity

Statins, as inhibitors of the mevalonate-cholesterol biosynthesis pathway, can potentiate the cytotoxic activity of aminopeptidase inhibitor prodrugs . The antitumor activity of CHR2863, a close structural analogue of Tosedostat, is markedly potentiated by non-toxic and clinically achievable concentrations of statins .

Protein Degradation and Re-synthesis

Tosedostat blocks a critical step in the protein degradation and re-synthesizes intracellular pathway . This orally bioavailable agent has shown promising activity in vitro and in early clinical trials for patients with relapsed/refractory AML .

Combination Therapy

Tosedostat has been studied in combination with other drugs. For instance, patients aged 60 years or older were randomized to receive Tosedostat 120 mg daily by mouth days 1-21 with either 5 days of intravenous cytarabine 1 g/m2/day or decitabine 20 mg/m2/day delivered every 35 days for up to three cycles .

Mecanismo De Acción

Target of Action

Tosedostat-d5 primarily targets the M1 family of aminopeptidases, specifically Puromycin-sensitive aminopeptidase (PuSA) and Leukotriene A4 hydrolase (LTA4H) . These enzymes play crucial roles in protein degradation and peptide trimming for antigen presentation .

Mode of Action

Tosedostat-d5 inhibits the activity of its target aminopeptidases . This inhibition leads to an amino acid deprivation response that is selectively toxic for myeloid blasts . It exerts potent anti-proliferative, pro-apoptotic, and anti-angiogenic effects in vitro and shows selectivity for transformed over non-transformed cells .

Biochemical Pathways

Tosedostat-d5 operates downstream of the ubiquitin-proteasome pathway, which is implicated in the final step of intracellular protein degradation . By inhibiting aminopeptidases, it disrupts the trimming of proteasome-generated peptides for antigen presentation or full hydrolysis into free amino acids for recycling in renewed protein synthesis .

Pharmacokinetics

Studies on tosedostat have shown that it is orally bioavailable . The terminal half-life for Tosedostat is approximately 1 to 3.5 hours, and between 6 and 11 hours for its active metabolite, CHR-79888 .

Result of Action

Tosedostat-d5, like Tosedostat, has pleiotropic effects against a range of human tumor cell lines originating from diverse tumor types in vitro and in vivo . It induces apoptosis in leukemic cell lines in vitro . The compound has demonstrated anti-tumor activity in a number of models of cancer, both as a single agent and in synergy with cytotoxic agents such as carboplatin and paclitaxel .

Safety and Hazards

Propiedades

IUPAC Name |

cyclopentyl 2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-(2,3,4,5,6-pentadeuteriophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O6/c1-13(2)12-16(18(24)20(26)23-28)19(25)22-17(14-8-4-3-5-9-14)21(27)29-15-10-6-7-11-15/h3-5,8-9,13,15-18,24,28H,6-7,10-12H2,1-2H3,(H,22,25)(H,23,26)/t16-,17?,18+/m1/s1/i3D,4D,5D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFGIHPGRQZWIW-XDBPGOACSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)NO)O)C(=O)NC(C1=CC=CC=C1)C(=O)OC2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)OC2CCCC2)NC(=O)[C@H](CC(C)C)[C@@H](C(=O)NO)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tosedostat-d5 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)